molecular formula C15H11F3O3 B3094918 5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261481-51-9

5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B3094918
CAS No.: 1261481-51-9
M. Wt: 296.24 g/mol
InChI Key: BVKGBNUQUHBSCO-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethylphenylboronic acid and 5-methoxy-2-bromobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-methoxy-3-(4-trifluoromethylphenyl)benzaldehyde or this compound.

    Reduction: Formation of 5-methoxy-3-(4-methylphenyl)benzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-(4-methylphenyl)benzoic acid
  • 5-Methoxy-3-(4-fluorophenyl)benzoic acid
  • 5-Methoxy-3-(4-chlorophenyl)benzoic acid

Comparison

Properties

IUPAC Name

3-methoxy-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-7-10(6-11(8-13)14(19)20)9-2-4-12(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGBNUQUHBSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691168
Record name 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261481-51-9
Record name 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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